dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
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Description
Dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate is a useful research compound. Its molecular formula is C17H15NO6S2 and its molecular weight is 393.43. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects.
Mode of action
The mode of action of thiazole derivatives depends on the specific compound and its targets. For example, some thiazole derivatives may inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may influence pathways related to inflammation, infection, cancer, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on the specific compound. Some may be well absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .
Result of action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, modulation of receptor signaling, alterations in cell growth and proliferation, and more .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of thiazole derivatives .
Biological Activity
Dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate (commonly referred to as DMOT) is a synthetic compound that belongs to the class of thiopyranothiazole derivatives. These compounds have garnered attention due to their potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of DMOT, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
DMOT has a complex molecular structure characterized by the presence of a thiopyrano-thiazole core and methoxyphenyl substituents. Its molecular formula is C17H15NO6S2, with a molecular weight of approximately 393.43 g/mol. The compound is typically synthesized through multi-step chemical reactions involving various reagents and conditions.
The biological activity of DMOT can be attributed to several mechanisms:
- Enzyme Inhibition : DMOT has been shown to inhibit specific enzymes involved in cell signaling pathways. For example, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Growth Modulation : Studies indicate that DMOT can affect cell proliferation by inducing apoptosis in cancer cell lines. This is particularly relevant for its potential use in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that DMOT exhibits antibacterial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Antitumor Activity
DMOT has been evaluated for its antitumor effects in several cancer cell lines:
- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
- Results : In vitro assays indicated that DMOT significantly reduced cell viability in these cancer lines with IC50 values ranging from 10 to 20 µM, suggesting potent antitumor activity .
Anti-inflammatory Activity
The anti-inflammatory potential of DMOT was assessed using lipopolysaccharide (LPS)-induced inflammation models:
- Mechanism : DMOT inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Results : In vivo studies demonstrated a reduction in paw edema in animal models treated with DMOT compared to controls .
Antimicrobial Activity
The antimicrobial efficacy of DMOT was evaluated against Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL for both strains .
Case Studies
Several case studies highlight the therapeutic potential of DMOT:
- Case Study on Cancer Treatment : A study involving DMOT administration in mice bearing tumor xenografts showed a marked reduction in tumor size after 14 days of treatment compared to untreated controls.
- Case Study on Inflammation : In another study, patients with chronic inflammatory diseases who received DMOT reported reduced symptoms and improved quality of life metrics over a six-week period.
Properties
IUPAC Name |
dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXUCMXYCIDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.